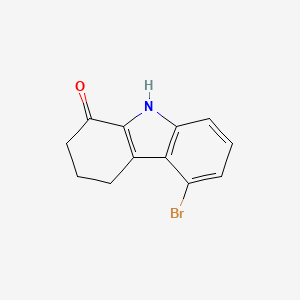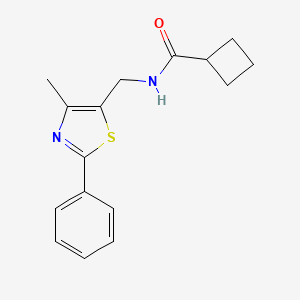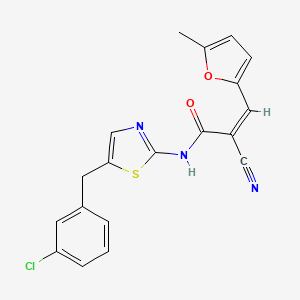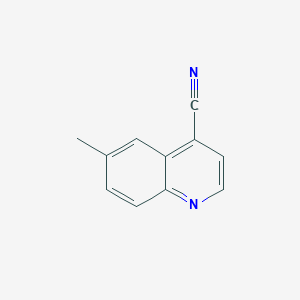
6-Methylquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoline-4-carbonitrile is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Quinoline derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield34. However, the specific synthesis process for 6-Methylquinoline-4-carbonitrile is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, has been reported5. However, the specific molecular structure of 6-Methylquinoline-4-carbonitrile is not readily available in the literature.
Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions4. However, the specific chemical reactions involving 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, have been reported7. However, the specific physical and chemical properties of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Scientific Research Applications
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities . Here are some examples:
-
Antimalarial Activity
-
Antimicrobial Activity
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .
- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
-
Anticancer Activity
-
Synthesis of Quinolinyl-Pyrazoles
- Quinolinyl-pyrazoles are synthesized and studied for their pharmacological importance .
- The synthesized molecules are screened for their efficacy against typical drugs in the market .
- This research is expected to inspire synthetic and medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
-
Chemistry of 2-Chloroquinoline-3-Carbaldehyde
-
Anticancer Activity
-
Synthesis of Quinoline-3-carbonitrile-appended Pyrazoles
- New series of quinoline-3-carbonitrile-appended pyrazoles were synthesized using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .
- The key intermediate was treated with urea, active methylene compound to obtain respective pyrazole appended quinolines .
- These novel heterocycles are designed and synthesized by chemists through new strategies .
- The synthesized molecules were screened for their efficacy against the typical drugs in the market .
-
Chemistry of 2-chloroquinoline-3-carbaldehyde
-
Anticancer Activity
Safety And Hazards
The safety data sheet for a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, provides information on its hazards8. However, the specific safety and hazards of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Future Directions
Quinoline derivatives have shown substantial biological activities, and there are different techniques for their synthesis9. However, the specific future directions for 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for 6-Methylquinoline-4-carbonitrile. Further research may be needed to obtain more detailed and specific information about this compound.
properties
IUPAC Name |
6-methylquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOJNSHNFMCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

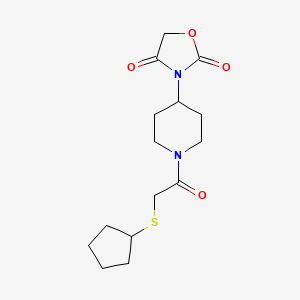
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)
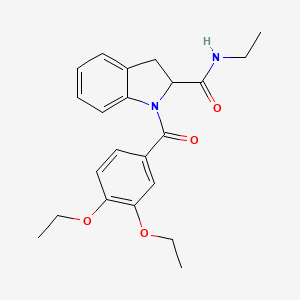
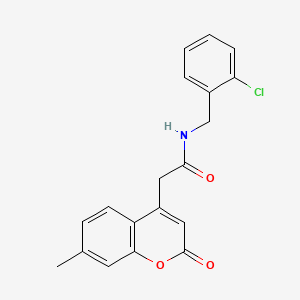
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2681566.png)
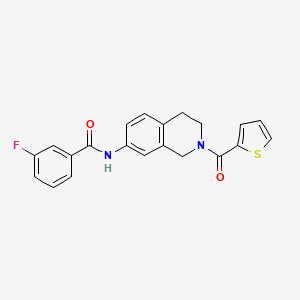
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2681568.png)
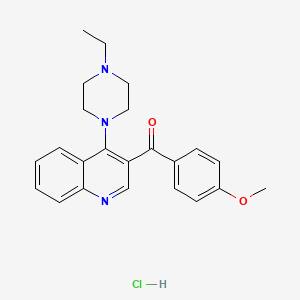
![6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile](/img/structure/B2681572.png)
![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)
